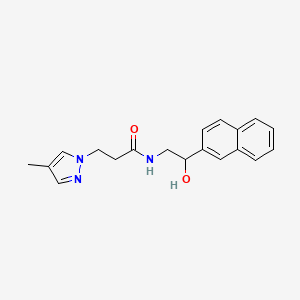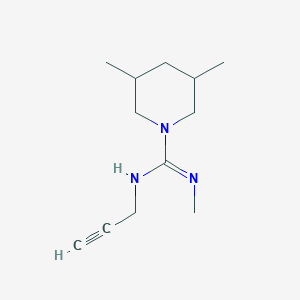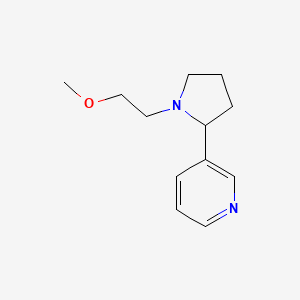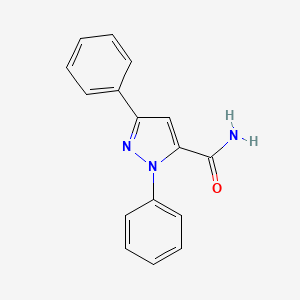![molecular formula C16H22N2O2 B6639999 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEA or N,N-dimethyl-2-phenylethylaminoethanol. It is a member of the phenylethylamine family of compounds, which are known to have various biological activities.
作用機序
The mechanism of action of DMPEA is not fully understood. It is believed to act through various pathways, including the modulation of neurotransmitter systems, the inhibition of oxidative stress, and the regulation of gene expression. DMPEA has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, cognition, and behavior.
Biochemical and Physiological Effects:
DMPEA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative diseases. DMPEA has also been shown to improve cognitive function and memory in animal models. Additionally, DMPEA has been shown to have a protective effect against neuronal damage caused by toxins and oxidative stress.
実験室実験の利点と制限
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, which makes it suitable for various biological assays. DMPEA also has a relatively low toxicity profile, which makes it safe for use in animal models. However, DMPEA has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. Additionally, DMPEA has a limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on DMPEA. One area of research is the development of new synthetic methods to produce DMPEA with higher yields and purity. Another area of research is the investigation of the mechanism of action of DMPEA, which could lead to the development of new therapeutic agents for various diseases. Additionally, future research could focus on the potential applications of DMPEA in other areas of science, including materials science and nanotechnology.
Conclusion:
In conclusion, DMPEA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DMPEA has also been studied for its potential as a therapeutic agent for various diseases. Although there are some limitations to its use in lab experiments, DMPEA has several advantages, including its relative ease of synthesis and low toxicity profile. There are several future directions for research on DMPEA, including the development of new synthetic methods and the investigation of its mechanism of action.
合成法
DMPEA can be synthesized through a multi-step process that involves the reaction of 2-phenylethylamine with formaldehyde and dimethylamine to produce N,N-dimethyl-2-phenylethylamine. This intermediate is then reacted with glycidol to produce DMPEA. The synthesis method has been optimized to produce high yields of DMPEA with high purity.
科学的研究の応用
DMPEA has been studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DMPEA has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-14(2)20-16(17-13)12-18(10-11-19)9-8-15-6-4-3-5-7-15/h3-7,19H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZOTUJBNJQRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN(CCC2=CC=CC=C2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(dimethylamino)pyridin-3-yl]-3-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea](/img/structure/B6639916.png)
![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)


